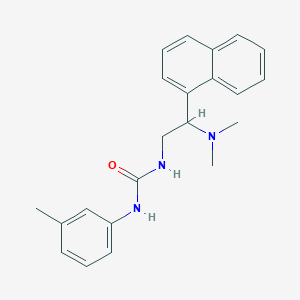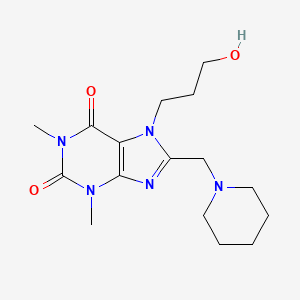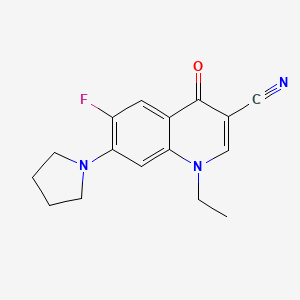
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea, also known as DNTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNTB is a urea-based derivative that has been synthesized using different methods.
作用机制
The mechanism of action of 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea involves the inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of the postsynaptic membrane. This prolonged stimulation can lead to a range of physiological effects, including muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, it has also been found to have potent antioxidant properties. This antioxidant activity may be due to its ability to scavenge free radicals and prevent oxidative damage.
实验室实验的优点和局限性
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity, making it suitable for use in a range of assays. However, 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea also has some limitations. Its potent inhibitory effects on cholinesterase enzymes can make it difficult to interpret experimental results, especially in studies that involve the nervous system.
未来方向
There are several future directions for research involving 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea. One potential area of study is its use as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms underlying its antioxidant activity and to explore its potential use in the treatment of oxidative stress-related diseases. Finally, studies investigating the potential use of 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea as a biosensor for the detection of cholinesterase inhibitors are also needed.
Conclusion
In conclusion, 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea is a urea-based derivative that has gained significant attention in scientific research due to its unique properties. Its potent inhibitory effects on cholinesterase enzymes make it a valuable tool for studying the nervous system and its potential use as a therapeutic agent for neurodegenerative diseases. Further research is needed to fully understand its mechanisms of action and explore its potential use in a range of applications.
合成方法
The synthesis of 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea involves the reaction of 2-naphthylamine and N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting intermediate is then reacted with m-tolyl isocyanate to yield 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea.
科学研究应用
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea has been extensively studied for its potential use in biochemical and physiological research. It has been found to have potent inhibitory effects on several enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system.
属性
IUPAC Name |
1-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-16-8-6-11-18(14-16)24-22(26)23-15-21(25(2)3)20-13-7-10-17-9-4-5-12-19(17)20/h4-14,21H,15H2,1-3H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKBSQSMIOIFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-2-Cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2539877.png)
![Methyl (E)-4-oxo-4-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazin-1-yl]but-2-enoate](/img/structure/B2539878.png)
![2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2539882.png)
![(4-iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2539883.png)

![3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2539886.png)
![N-Methyl-N-[2-[2-methyl-3-(methylsulfinylmethyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2539887.png)

![4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2539889.png)

![1-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2539893.png)
![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B2539896.png)